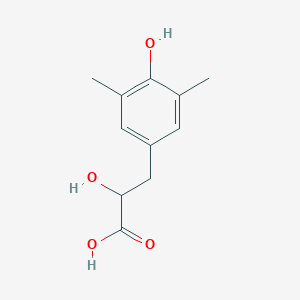![molecular formula C21H28N4O4 B13489645 N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide CAS No. 2694728-38-4](/img/structure/B13489645.png)
N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is a complex organic compound that features a diazirine ring, an alkyne group, and a hydroxamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 3-(but-3-yn-1-yl)-3H-diazirine: This intermediate can be synthesized by reacting but-3-yn-1-ol with diazirine precursors under specific conditions.
Formation of the ethoxyphenyl derivative: The diazirine intermediate is then reacted with 4-hydroxyphenyl ethyl ether to form the ethoxyphenyl derivative.
Coupling with octanediamide: The final step involves coupling the ethoxyphenyl derivative with octanediamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazirine ring can be reduced to form amine derivatives.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydroxamic acids.
Applications De Recherche Scientifique
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide has a wide range of applications in scientific research:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein interactions and protein-ligand binding.
Medicinal Chemistry: Investigated for its potential as an inhibitor of metalloproteases and other enzymes.
Biological Research: Employed in the study of cellular processes and signaling pathways.
Industrial Applications: Utilized in the development of advanced materials and chemical probes.
Mécanisme D'action
The compound exerts its effects primarily through its diazirine and hydroxamic acid moieties:
Diazirine Moiety: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bind to nearby biomolecules, facilitating the study of molecular interactions.
Hydroxamic Acid Moiety: Acts as a chelating agent for metal ions, inhibiting metalloproteases and other metalloenzymes by binding to their active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is unique due to its combination of a diazirine ring, an alkyne group, and a hydroxamic acid moiety. This combination allows it to function as both a photo-crosslinking agent and a metalloprotease inhibitor, making it a versatile tool in chemical biology and medicinal chemistry.
Propriétés
Numéro CAS |
2694728-38-4 |
|---|---|
Formule moléculaire |
C21H28N4O4 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-[4-[2-(3-but-3-ynyldiazirin-3-yl)ethoxy]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C21H28N4O4/c1-2-3-14-21(24-25-21)15-16-29-18-12-10-17(11-13-18)22-19(26)8-6-4-5-7-9-20(27)23-28/h1,10-13,28H,3-9,14-16H2,(H,22,26)(H,23,27) |
Clé InChI |
XBCMYLRETRDESQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1(N=N1)CCOC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


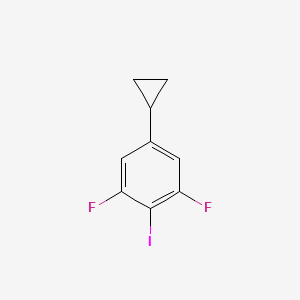
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)


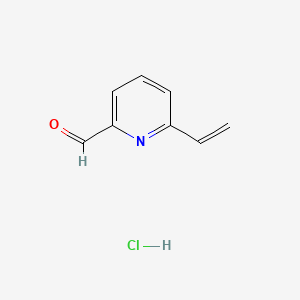
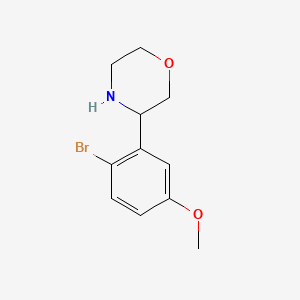

![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
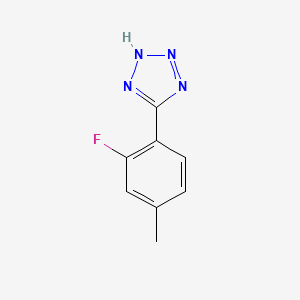
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
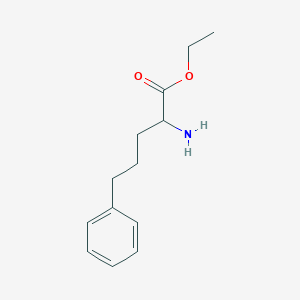
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide](/img/structure/B13489653.png)

